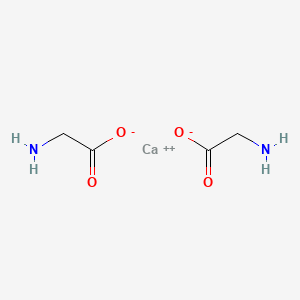
(s)-3-Amino-4-methylpentanoic acid
Vue d'ensemble
Description
This would typically include the compound’s molecular formula, molar mass, and structural formula. It may also include details about the compound’s appearance and state of matter (solid, liquid, gas) at room temperature.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with other substances.Applications De Recherche Scientifique
Biological Activity and Crystal Structure : (S)-3-Amino-4-methylpentanoic acid is noted for its biological activity. A study by Nehls et al. (2013) discussed the synthesis and crystal structure of a compound related to isoleucine, highlighting its importance in biological research (Nehls et al., 2013).
Analytical Chemistry : In analytical chemistry, methods have been developed to analyze methylpentanoic acids, including isomers of (S)-3-Amino-4-methylpentanoic acid, in wines and other alcoholic beverages. This was demonstrated by Gracia-Moreno et al. (2015), who developed a selective method based on solid phase extraction and gas chromatography (Gracia-Moreno et al., 2015).
Stereoselective Synthesis : The stereoselective synthesis of γ-fluorinated α-amino acids, including derivatives of (S)-3-Amino-4-methylpentanoic acid, was explored by Laue et al. (2000). This research is significant in the field of organic chemistry, particularly in the synthesis of specialized amino acids (Laue et al., 2000).
Antibiotic Detection : The development of an enzyme-linked immunosorbent assay (ELISA) for the detection of sulfonamide antibiotics utilized derivatives of methylpentanoic acids, as per the study by Adrián et al. (2009). This showcases its application in biochemical assays and drug detection (Adrián et al., 2009).
Synthesis of Non-coded Amino Acids : Tarver et al. (2004) reported on the synthesis of (2S,4R)-2-methylamino-5-hydroxy-4-methylpentanoic acid, a non-coded amino acid related to isoleucine. This research contributes to the field of bioorganic chemistry and the study of peptide synthesis (Tarver et al., 2004).
Mechanistic Investigation in Chemical Synthesis : Dunn et al. (2016) conducted a detailed mechanistic investigation into the reaction of 3-methylpentanoic acid, a compound related to isoleucine, which is important in understanding chemical processes in pharmaceutical synthesis (Dunn et al., 2016).
Thermodynamics in Aqueous Solutions : Pal and Chauhan (2011) studied the thermodynamic properties of amino acids, including isomers of isoleucine, in aqueous saccharide solutions. This research is important in understanding the stabilization mechanisms of proteins (Pal & Chauhan, 2011).
Polymorphism in Crystallography : The crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid was analyzed by Curland et al. (2018), providing insights into molecular structures and interactions (Curland et al., 2018).
Microbial Production of Pentanol Isomers : Cann and Liao (2009) discussed the metabolic engineering of microorganisms for the production of pentanol isomers derived from amino acids like isoleucine, which has potential applications as biofuels (Cann & Liao, 2009).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a common source of this information.
Orientations Futures
This involves discussing potential future research directions or applications for the compound. This could be based on its properties, its mechanism of action, or gaps in the current understanding of the compound.
Propriétés
IUPAC Name |
(3S)-3-amino-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUJNGJDHCTUJY-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Beta-Leucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(s)-3-Amino-4-methylpentanoic acid | |
CAS RN |
40469-85-0, 5699-54-7 | |
| Record name | 40469-85-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Beta-Leucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Azaspiro[3.5]nonan-8-one](/img/structure/B3028858.png)
![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)

![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide](/img/structure/B3028865.png)





